molecular formula C9H18ClNO3 B2798642 Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride CAS No. 190515-56-1

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride

Cat. No.: B2798642
CAS No.: 190515-56-1
M. Wt: 223.7
InChI Key: MNQLGJGZQDMLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an ester functional group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride typically involves the reaction of 4-hydroxypiperidine with methyl acrylate in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

methyl 3-piperidin-4-yloxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-7-13-8-2-5-10-6-3-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQLGJGZQDMLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190515-56-1
Record name methyl 3-(piperidin-4-yloxy)propanoate hydrochloride
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